molecular formula C15H19NO2 B13674747 tert-Butyl 3-(2-cyanopropan-2-yl)benzoate

tert-Butyl 3-(2-cyanopropan-2-yl)benzoate

Cat. No.: B13674747
M. Wt: 245.32 g/mol
InChI Key: VYRFLYXVUHOKIL-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-cyanopropan-2-yl)benzoate is an organic compound with the molecular formula C15H19NO2. It is a benzoate ester derivative, characterized by the presence of a tert-butyl group and a cyano group attached to the benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-(2-cyanopropan-2-yl)benzoate can be synthesized through the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide. This reaction is typically carried out under solvent-free conditions at room temperature, resulting in good to excellent yields . Another method involves the metal-free oxidation of benzyl cyanides with tert-butyl hydroperoxide, which proceeds smoothly under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and catalyst concentration, to ensure high yield and purity on an industrial scale.

Scientific Research Applications

tert-Butyl 3-(2-cyanopropan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-cyanopropan-2-yl)benzoate involves its reactivity at the benzylic position. The presence of the cyano group and tert-butyl ester influences its chemical behavior, making it susceptible to nucleophilic attacks and oxidation reactions. The molecular targets and pathways involved are primarily related to its functional groups and their interactions with various reagents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(2-cyanopropan-2-yl)benzoate is unique due to its specific structural arrangement, which combines a tert-butyl ester with a cyano group on the benzoate moiety. This unique structure imparts distinct reactivity patterns, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl 3-(2-cyanopropan-2-yl)benzoate

InChI

InChI=1S/C15H19NO2/c1-14(2,3)18-13(17)11-7-6-8-12(9-11)15(4,5)10-16/h6-9H,1-5H3

InChI Key

VYRFLYXVUHOKIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)C(C)(C)C#N

Origin of Product

United States

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